4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, especially in the textile industry for dyeing fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component such as a pyrazolone derivative. This step forms the azo bond (-N=N-).
Substitution Reaction: The resulting azo compound undergoes further substitution reactions with triazine derivatives, such as 4-chloro-6-((3-sulphophenyl)amino)-1,3,5-triazine, under controlled conditions to introduce the triazine moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Purification: The final product is purified through filtration, washing, and drying to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The triazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions on the triazine ring.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and good fastness properties.
Mechanism of Action
The compound exerts its effects primarily through its azo and triazine moieties:
Azo Group: The azo group (-N=N-) is responsible for the compound’s color and can undergo various chemical transformations.
Triazine Moiety: The triazine ring can interact with nucleophiles, making the compound reactive and versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
4-((5-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid: Similar in structure but may have different substituents on the triazine or pyrazole rings.
Other Azo Dyes: Compounds like methyl orange and Congo red, which also contain azo groups but differ in their coupling components and substituents.
Uniqueness
Structural Complexity: The presence of multiple functional groups (azo, triazine, sulphonyl) makes it a versatile compound with unique reactivity.
Applications: Its specific structure allows for a wide range of applications in different fields, from textile dyeing to potential medicinal uses.
Properties
CAS No. |
93858-25-4 |
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Molecular Formula |
C25H18ClN9O12S3 |
Molecular Weight |
768.1 g/mol |
IUPAC Name |
4-[[5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C25H18ClN9O12S3/c26-23-29-24(27-12-2-1-3-16(10-12)49(42,43)44)31-25(30-23)28-13-4-9-18(50(45,46)47)17(11-13)32-33-19-20(22(37)38)34-35(21(19)36)14-5-7-15(8-6-14)48(39,40)41/h1-11,19H,(H,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,27,28,29,30,31) |
InChI Key |
QMKVGLRKOOGFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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